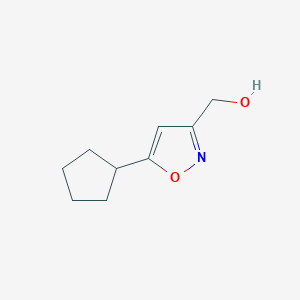![molecular formula C20H14BrN3O B2877379 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-87-9](/img/structure/B2877379.png)
3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol” is a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities . The compound has a molecular formula of C21H14BrN3O2 and a molecular weight of 420.26 .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves a series of reactions including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . For instance, one synthesis method involves the condensation reaction of 3-amino-2-phenyl-4(3H)-quinazolinone with ethyl orthoacetate .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazoline core, which is a bicyclic system composed of two fused six-membered rings, a benzene ring and a pyrimidine ring . The compound also contains a bromine atom, which is likely to influence its reactivity and biological activity.Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in aza-Diels-Alder reactions, which involve the coupling of imine and electron-rich alkene . They can also undergo reactions with various reagents such as hydrazines, urea, or thiourea to form pyrazolines, pyrimidones, or pyrimidinethiones .科学的研究の応用
Antimicrobial Applications
Quinazolinone derivatives, structurally similar to the compound , have been synthesized and evaluated for their potent antimicrobial activity. The research by Ghosh et al. (2015) on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine bearing substituted phenylquinazolin-2-one moiety revealed significant antimicrobial activity against various microbes, especially those substituted with halogen groups at the para position of the phenylquinoline ring, showcasing their potential as novel antimicrobial agents Ghosh, A. Verma, A. Mukerjee, M. K. Mandal, 2015.
Anticancer Research
In the field of anticancer research, Minegishi et al. (2015) identified a tubulin polymerization inhibitor, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), through MorphoBase and ChemProteoBase profiling methods. This compound exhibited promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, highlighting the potential of quinazolinone derivatives in cancer treatment Minegishi, Y. Futamura, S. Fukashiro, M. Muroi, M. Kawatani, H. Osada, H. Nakamura, 2015.
Optical and Sensing Applications
Research into the optical properties of quinazolinone derivatives has also been explored. Hazra et al. (2018) synthesized two positional isomers, 4-methyl-2-((quinolin-6-ylimino)methyl)phenol and its counterpart, to compare their fluorescence sensing properties. These compounds demonstrated dual fluorescence chemosensor capabilities for Al3+ and Zn2+ ions, with significant enhancements in fluorescence intensity, suggesting their utility in the development of new optical sensors and materials Hazra, A. Roy, A. Mukherjee, G. P. Maiti, P. Roy, 2018.
作用機序
Target of Action
The primary targets of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenol are Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival . By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of EGFR and HER2 activity, disruption of cell signaling pathways, and potential induction of cell death . These effects could contribute to its potential therapeutic applications.
特性
IUPAC Name |
3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(25)12-15/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYLQXJOFFGYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

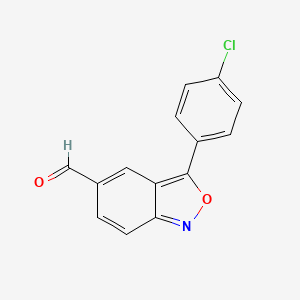
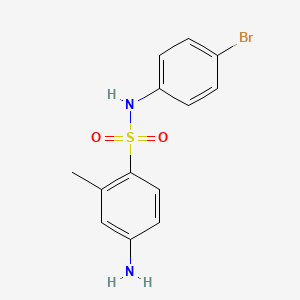
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2877298.png)
![5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877299.png)
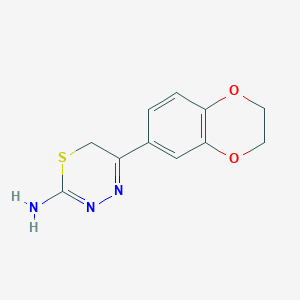
![Tert-butyl 4-{[methyl(propyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2877304.png)
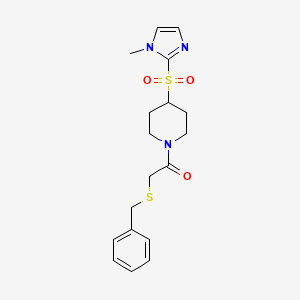
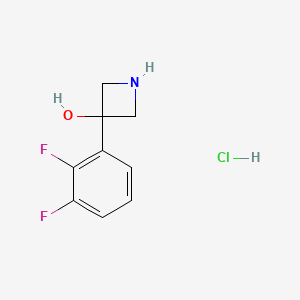
![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)
![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
